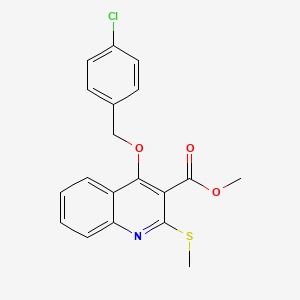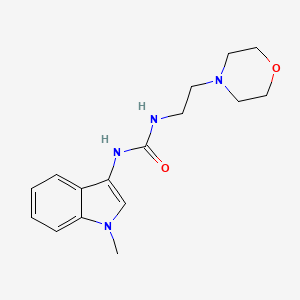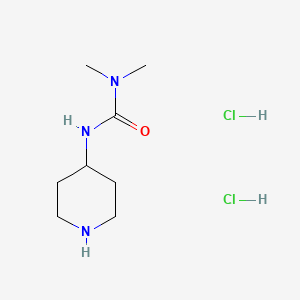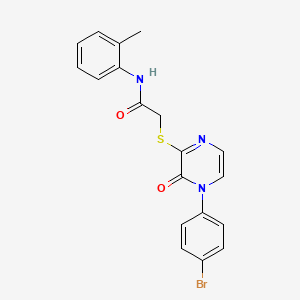
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Methylation and Crystallographic Studies
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate and related compounds have been explored for their synthetic pathways and potential biological activities. For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to understand the regioselectivity of the reaction. This process is crucial for designing and synthesizing combinatorial libraries. The methylation leads to products such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and, upon further reaction, to a mixture of O- and N-methylated products. These compounds were analyzed using various techniques including elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction. Notably, some of these compounds have shown potential as inhibitors of Hepatitis B Virus replication, demonstrating their relevance in medicinal chemistry (Kovalenko et al., 2020).
Molecular Docking and Biological Evaluation
Molecular docking studies have been conducted to assess the potential biological activities of these compounds. The compounds synthesized through the methylation of quinoline derivatives have been evaluated for their ability to inhibit Hepatitis B Virus replication. These studies are supported by experimental in vitro biological assessments, which have confirmed the high inhibition efficacy of these compounds at certain concentrations. Such findings highlight the potential of these molecules in the development of new antiviral agents (Kovalenko et al., 2020).
Crystal Structure Analysis
The crystal structure of related quinoline derivatives has been determined to understand their conformational properties. These studies provide insights into the spatial arrangement of molecules and the interactions between different functional groups, which are essential for understanding their chemical behavior and potential interactions with biological targets. Such structural analyses are fundamental in the field of drug design and development, offering a basis for the rational design of compounds with desired biological activities (Kubicki et al., 1991).
Synthetic Pathways and Chemical Transformations
The synthesis of quinoline derivatives involves various chemical transformations, including cyclization, alkylation, and acylation reactions. These synthetic pathways are crucial for generating a diverse array of compounds for biological evaluation and potential therapeutic applications. Understanding the synthetic routes and the chemical behavior of these compounds is essential for optimizing their synthesis and enhancing their biological activities (Tominaga et al., 1994).
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLMMUNEWQFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)



![2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2799175.png)
![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)


